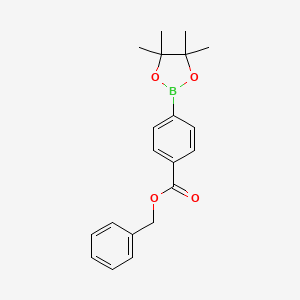

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Fundamental Properties of 1,3,2-Dioxaborolane Derivatives

The fundamental properties of 1,3,2-dioxaborolane derivatives form the cornerstone of understanding benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate's chemical behavior and reactivity patterns. The dioxaborolane ring system represents a five-membered heterocyclic structure containing boron, oxygen, and carbon atoms in a specific geometric arrangement that imparts unique electronic and steric characteristics to the molecule. This cyclic boronate ester configuration provides enhanced stability compared to acyclic boronic acid derivatives while maintaining the essential reactivity required for synthetic transformations.

The tetramethyl substitution pattern in the 4,4,5,5-positions of the dioxaborolane ring creates what is commonly referred to as a pinacol ester configuration, where the pinacol moiety consists of the 2,3-dimethyl-2,3-butanediol backbone. This specific substitution pattern introduces significant steric bulk around the boron center, which has profound implications for the compound's reactivity profile and selectivity in chemical transformations. Research has demonstrated that pinacol boronic esters exhibit different reaction kinetics compared to other boronate ester types, with the steric hindrance around the boron atom affecting both the rate of transmetalation reactions and the formation of coordination complexes.

The molecular weight of this compound is 338.21 grams per mole, reflecting the substantial molecular framework that combines the boronate ester functionality with the benzyl benzoate moiety. The compound exists as a solid at room temperature with specific storage requirements that maintain its chemical integrity under controlled atmospheric conditions. The moisture sensitivity characteristic of many boronate esters is mitigated somewhat by the pinacol ester configuration, which provides enhanced hydrolytic stability compared to simpler boronic acid derivatives.

Electronic properties of 1,3,2-dioxaborolane derivatives are fundamentally influenced by the electron-deficient nature of the boron center, which creates a Lewis acidic site capable of coordinating with electron-rich species. The boron atom in the dioxaborolane ring adopts a trigonal planar geometry when participating in coordination complexes, transitioning from its ground-state configuration to accommodate additional electron density from coordinating ligands. This geometric flexibility is crucial for the compound's participation in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions where the formation of palladium-boron intermediates is essential for successful carbon-carbon bond formation.

Spectroscopic analysis reveals characteristic features that distinguish dioxaborolane derivatives from other organoboron compounds. Nuclear magnetic resonance spectroscopy shows distinctive chemical shifts for the boron-bound carbon atoms and the methyl groups of the pinacol moiety, providing reliable identification markers for structural confirmation. The compound's refractive index and density values fall within typical ranges for organoboron compounds of similar molecular complexity, with density measurements around 1.1 grams per cubic centimeter reflecting the presence of the heavy boron atom within the molecular framework.

Historical Development of Pinacol-Derived Boronic Esters

The historical development of pinacol-derived boronic esters represents a fascinating evolution in organoboron chemistry that spans over a century of scientific advancement, culminating in the sophisticated compounds exemplified by this compound. The foundational work began in 1860 when Edward Frankland first reported the preparation and isolation of a boronic acid, establishing the groundwork for what would eventually become a vast field of organoboron chemistry. Frankland's pioneering synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate, followed by air oxidation, demonstrated the feasibility of creating stable carbon-boron bonds that could be manipulated for synthetic purposes.

The transition from simple boronic acids to more sophisticated boronic esters occurred gradually as chemists recognized the limitations of the free boronic acids, particularly their tendency to form anhydrides through loss of water molecules and their propensity to form cyclic trimers. The development of boronic esters addressed these stability issues while maintaining the essential reactivity required for synthetic applications. Pinacol emerged as a particularly attractive diol for boronic ester formation due to its symmetric structure and the steric protection it provided to the boron center through the four methyl substituents.

The revolutionary advancement came with the development of the Suzuki reaction in 1979 by Akira Suzuki, which established boronic acids and their esters as essential reagents for carbon-carbon bond formation. This breakthrough, which later earned Suzuki the 2010 Nobel Prize in Chemistry alongside Richard Heck and Ei-ichi Negishi, transformed organoboron chemistry from a niche area of study into a central methodology for organic synthesis. The Suzuki reaction's success with boronic esters, particularly pinacol esters, demonstrated their superior performance compared to free boronic acids in many cross-coupling applications.

Research conducted in the late 1990s and early 2000s focused intensively on understanding the mechanistic aspects of boronate ester reactivity in catalytic systems. Comprehensive studies revealed that pinacol boronic esters exhibited unique kinetic profiles in transmetalation reactions, with reaction rates significantly different from those observed with other boronate ester types. These investigations showed that pinacol esters reacted at approximately 5.5 hours to form cross-coupling products, compared to roughly 1.2 hours for the corresponding boronic acids, indicating that the steric bulk around the boron center influenced the reaction kinetics substantially.

The development of bis(pinacolato)diboron as a commercially available reagent marked another milestone in the evolution of pinacol-derived boronic esters. This diboron compound, which could be handled in air without significant decomposition, provided a convenient source of pinacol boronate functionality that could be installed onto various organic substrates through catalytic borylation reactions. The successful application of bis(pinacolato)diboron in aromatic carbon-hydrogen borylation reactions, particularly those catalyzed by iridium complexes, opened new synthetic pathways for constructing complex boronate ester-containing molecules.

Contemporary developments in pinacol boronic ester chemistry have focused on addressing the inherent limitations of these compounds, particularly their reversible hydrolysis in the presence of water or alcohols. Recent research has explored alternative protecting groups such as xanthopinacol boronates, which offer improved stability and orthogonality in various chemical reactions while maintaining the synthetic utility of pinacol esters. These developments represent the continuing evolution of boronate ester chemistry, building upon the foundational principles established over more than a century of research.

Role of Benzyl Benzoate Moieties in Organoboron Compound Design

The incorporation of benzyl benzoate moieties into organoboron compound design represents a sophisticated approach to molecular engineering that enhances both the physical properties and synthetic utility of boronate esters. Benzyl benzoate, with its characteristic aromatic ester functionality, brings distinct electronic and steric attributes to organoboron compounds that complement the reactivity profile of the boronate ester group. The combination of these two functional elements in this compound creates a molecule with enhanced solubility characteristics, improved crystallization properties, and expanded synthetic versatility.

The benzyl benzoate portion of the molecule consists of a benzoic acid derivative esterified with benzyl alcohol, creating an aromatic ester linkage that imparts significant hydrophobic character to the overall structure. This hydrophobic contribution is particularly valuable in organoboron compound design because it counterbalances the somewhat polar nature of the boronate ester functionality, resulting in compounds with more favorable solubility profiles in organic solvents commonly used in synthetic applications. The molecular formula C₆H₅COOCH₂C₆H₅ for the benzyl benzoate portion contributes a molecular weight of 212.24 grams per mole to the overall structure, representing a substantial fraction of the total molecular mass.

Electronic considerations play a crucial role in the strategic incorporation of benzyl benzoate moieties into organoboron compound architecture. The aromatic rings present in the benzyl benzoate structure provide extended conjugation pathways that can influence the electronic properties of the attached boronate ester group through inductive and resonance effects. Research has demonstrated that the electronic nature of substituents on boronate esters can significantly affect their reactivity in cross-coupling reactions, with electron-rich and electron-deficient esters showing markedly different reaction rates and selectivities. The benzyl benzoate moiety, with its electron-withdrawing ester functionality balanced by the electron-donating aromatic systems, creates an electronic environment that optimizes the boronate ester's performance in synthetic applications.

Steric considerations represent another critical aspect of benzyl benzoate incorporation in organoboron compound design. The substantial molecular volume occupied by the benzyl benzoate group provides effective steric shielding around reactive sites, which can enhance selectivity in competitive reaction conditions. This steric protection is particularly valuable in catalytic systems where multiple reactive sites might be present, allowing for selective functionalization of specific positions while leaving others unreacted. The three-dimensional structure created by the combination of the tetramethyl-substituted dioxaborolane ring and the benzyl benzoate moiety generates a unique steric environment that influences both intermolecular interactions and intramolecular conformational preferences.

The crystallization behavior of organoboron compounds is significantly influenced by the presence of benzyl benzoate moieties, which provide multiple sites for intermolecular interactions through aromatic stacking, hydrogen bonding, and van der Waals forces. These interactions contribute to the formation of well-ordered crystal structures that facilitate purification and characterization of the compounds. The melting point range of 105-108 degrees Celsius observed for related pyrazole boronic acid pinacol esters demonstrates the thermal stability imparted by similar aromatic substitution patterns.

Synthetic versatility is greatly enhanced by the dual functionality present in this compound, where both the boronate ester group and the benzyl ester functionality can serve as reactive handles for further chemical transformation. The boronate ester group provides access to cross-coupling reactions, carbon-hydrogen borylation sequences, and other organoboron-specific transformations, while the benzyl ester group can undergo hydrolysis, transesterification, or reduction reactions to generate complementary functionality. This dual reactivity profile makes such compounds valuable as synthetic intermediates in the construction of complex molecular architectures where multiple functional group manipulations are required.

The strategic design of organoboron compounds incorporating benzyl benzoate moieties also addresses practical considerations related to compound handling, storage, and stability. The enhanced molecular weight and improved crystallinity often associated with benzyl benzoate-containing compounds facilitate handling procedures and reduce volatility compared to smaller organoboron molecules. Additionally, the aromatic character of the benzyl benzoate portion can provide chromophoric properties that aid in analytical characterization and monitoring of reactions involving these compounds.

Properties

IUPAC Name |

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-12-10-16(11-13-17)18(22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRYYUUOHDTXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aromatic Boronate Ester Formation via Suzuki-Miyaura Coupling

Method Overview:

This approach involves the coupling of a suitable boronic acid derivative with a benzyl ester precursor under palladium catalysis, followed by esterification.

- Starting materials: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid and benzyl halide derivatives.

- Catalyst: Palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Potassium carbonate or sodium tert-butoxide.

- Solvent: Toluene, ethanol, or a mixture of dioxane and water.

- Reaction conditions: Reflux at 80–100°C under inert atmosphere (nitrogen or argon).

Ar–B(OR)₂ + Bn–X → Bn–Ar–B(OR)₂

- The boronic acid is prepared via hydroboration of the corresponding aromatic precursor.

- The ester linkage is formed by subsequent esterification with benzyl alcohol derivatives if necessary.

Hydroboration of Aromatic Precursors Followed by Esterification

Method Overview:

This involves hydroboration of an aromatic ester or acid, followed by oxidation and esterification to install the boronate group.

- Hydroboration: Using pinacolborane (HBpin) or bis(pinacolato)diboron (B₂Pin₂) with a suitable catalyst such as a transition metal complex (e.g., iridium or rhodium).

- Reaction conditions: Mild temperatures (room temperature to 60°C), inert atmosphere.

- Oxidation: The boronate intermediate is oxidized with hydrogen peroxide or sodium percarbonate to form the boronic acid.

- Esterification: The boronic acid reacts with benzyl alcohol derivatives under dehydrating conditions (e.g., using DCC or EDC coupling agents) to form the target ester.

- Kinetic studies show that hydroboration of benzyl benzoate with pinacolborane proceeds efficiently at room temperature, following pseudo-first-order kinetics with respect to the ester.

Aromatic Boronate Synthesis via Catalytic Hydroboration of Esters

Method Overview:

This method leverages catalytic hydroboration of benzyl esters directly to generate the boronate ester.

- Catalyst: Magnesium-based catalysts or transition metal complexes (e.g., Pd, Ir).

- Reagents: Pinacolborane or bis(pinacolato)diboron.

- Conditions: Room temperature, inert atmosphere, with reaction progress monitored by NMR.

- Post-reaction: Hydrolysis of the boronate ester to the boronic acid, followed by esterification with benzyl alcohol.

- The hydroboration of benzyl benzoate catalyzed by magnesium amide catalysts results in high conversion rates within 4–6 hours at room temperature.

Preparation via Esterification of Boronic Acid with Benzyl Alcohol

Method Overview:

This classical approach involves synthesizing the boronic acid first, then esterifying it with benzyl alcohol.

- Step 1: Synthesize 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid via hydroboration or direct boronation.

- Step 2: Convert the boronic acid to boronate ester by reacting with benzyl alcohol in the presence of dehydrating agents like DCC or EDC, often in dichloromethane or toluene.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions including hydrolysis.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronate ester group.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Drug Development

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate serves as a boronic acid derivative that plays a crucial role in the synthesis of biologically active compounds. Its structure allows for the formation of stable complexes with biomolecules, facilitating drug delivery systems.

Case Study : In a study focused on the synthesis of novel anti-cancer agents, researchers utilized this compound as a precursor for the development of pyridine derivatives that exhibited potent cytotoxicity against various cancer cell lines .

Targeted Drug Delivery

The compound has been investigated for its potential in targeted drug delivery mechanisms. The incorporation of the benzyl group enhances lipophilicity, which is beneficial for crossing cellular membranes.

Research Findings : Studies indicate that the benzyl boronate tag can be effectively used to target specific subcellular compartments such as the nucleus. This targeting is essential for enhancing therapeutic efficacy while minimizing off-target effects .

Organic Synthesis

This compound is utilized in various organic synthesis reactions due to its reactivity and stability under different conditions.

Cross-Coupling Reactions

The compound acts as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl and alkenyl groups.

Application Example : Researchers have employed this compound in synthesizing complex organic molecules by coupling it with various halides to yield substituted benzenes .

Polymer Chemistry

In material science, this compound is explored for its potential applications in developing new polymeric materials.

Research Insights : The incorporation of boronate esters into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. These materials are being researched for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the transmetalation step, where the boronate ester transfers its organic group to the palladium complex, followed by reductive elimination to form the coupled product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Esters with Varying Alkyl/Aryl Substituents

Several benzoate esters with the same boronate core but differing in ester groups or substituents have been synthesized, each exhibiting distinct physicochemical and reactivity profiles:

Key Differences :

Functional Group Variations

Carbonate Derivatives

4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate (NBC)

- Structure: Replaces the benzoate ester with a carbonate group linked to 4-nitrophenol.

- Application : Acts as a ROS-responsive protecting group for proteins (e.g., RNase A). NBC-conjugated proteins remain inactive until intracellular ROS (e.g., H₂O₂) cleave the boronate-carbonate bond, restoring activity .

- Advantage Over Benzoate : Enables precise control over protein activation in tumor microenvironments with elevated ROS levels .

Sulfonamide and Oxadiazole Derivatives

- N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Structure: Sulfonamide group replaces the ester. Use: Potential in boron neutron capture therapy (BNCT) due to sulfonamide’s tumor-targeting properties .

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole

Polymeric Vesicles

- Structure : PEG-b-poly(3-acrylamido PBA)-b-poly(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acrylate) .

- Function : H₂O₂-sensitive vesicles for insulin delivery. The boronate ester undergoes oxidative cleavage in high-glucose environments, releasing insulin .

- Comparison to Small Molecules : Polymeric forms provide sustained release, whereas small-molecule benzoates (e.g., ) are suited for rapid activation.

Boron-Containing Prodrugs

Reactivity and Stability Profiles

Biological Activity

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 286961-15-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H26BNO4

- Molecular Weight : 343.23 g/mol

- Storage Conditions : Recommended to be stored in a sealed container at temperatures below -20°C to maintain stability.

Synthesis

The synthesis of this compound involves the reaction of benzyl alcohol with boronic acid derivatives. The use of tetramethyl dioxaborolane enhances the stability and reactivity of the compound in various biological assays.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Inhibition of Tubulin Polymerization : Compounds with similar boronate structures have shown IC50 values ranging from 0.56 µM to 1.6 µM in inhibiting tubulin polymerization. This suggests a mechanism of action that interferes with microtubule dynamics essential for cell division .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| CA-4 | 1.0 | Tubulin inhibitor |

| Compound A | 0.56 | Tubulin inhibitor |

| Compound B | 1.6 | Tubulin inhibitor |

Apoptotic Induction

Studies have demonstrated that benzyl boronate derivatives can induce apoptosis in cancer cells. For example:

- Caspase Activation : Treatment with certain derivatives resulted in a significant increase in caspase-3 activation (1.5 to 3-fold compared to controls), indicating a robust apoptotic response in human myeloid leukemia cell lines .

Case Studies

- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzyl boronate compounds on different cancer cell lines. The results showed that compounds with specific substitutions on the benzene ring exhibited enhanced activity compared to unsubstituted analogs .

- Mechanistic Insights : Molecular docking studies revealed that certain derivatives interact favorably with tubulin at specific binding sites, supporting their role as potential anticancer agents by disrupting microtubule formation .

Q & A

Basic: What are the common synthetic routes for preparing Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors . A standard approach involves:

- Borylation of aryl halides : Reacting 4-bromobenzoic acid derivatives with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to install the boronate ester group .

- Esterification : Protecting the carboxylic acid group of the boronate intermediate with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield the final benzyl ester .

Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

Routine characterization includes:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- X-ray Crystallography (if crystalline): Resolve bond angles and steric effects around the boronate ester, critical for reactivity studies .

Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions using this boronate ester?

Methodological Answer:

Key optimization parameters:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl partners; adjust ligand steric bulk to mitigate homocoupling .

- Solvent Systems : Employ THF/H₂O mixtures for solubility, or switch to toluene/EtOH for hydrophobic substrates.

- Base Compatibility : Test inorganic bases (e.g., Cs₂CO₃) versus organic bases (e.g., Et₃N) to minimize ester hydrolysis .

- Temperature Control : Run reactions at 60–80°C for 12–24 hours, monitoring by GC-MS to detect side products (e.g., deboronation).

Advanced: What strategies address contradictory NMR data in boronate ester characterization?

Methodological Answer:

Contradictions (e.g., split peaks, unexpected shifts) may arise from:

- Dynamic Covalent Behavior : Boronate esters can exhibit equilibrium with free boronic acids in protic solvents. Use anhydrous CDCl₃ and avoid DMSO-d₆ to suppress this .

- Steric Hindrance : For crowded derivatives, employ DOSY NMR to confirm molecular weight or VT-NMR (variable temperature) to assess rotational barriers .

- Impurity Identification : Cross-reference HRMS with fragmentation patterns to detect residual pinacol or benzyl alcohol by-products .

Advanced: How is this compound applied in stimuli-responsive polymeric systems?

Methodological Answer:

The boronate ester’s H₂O₂ sensitivity enables applications in:

- Glucose-Responsive Drug Delivery : Incorporate into triblock copolymers (e.g., PEG-b-poly(PBA)-b-poly(boronate acrylate)). Upon glucose oxidation by GOx, H₂O₂ cleaves the boronate ester, triggering insulin release .

- Polymer Characterization : Use GPC to monitor degradation kinetics and DLS to track vesicle size changes under oxidative conditions .

Advanced: What are the challenges in crystallizing this compound, and how are they resolved?

Methodological Answer:

Crystallization difficulties stem from:

- Flexible Benzyl Ester Motifs : Use slow vapor diffusion (hexane into CH₂Cl₂) to enhance packing.

- Boronate Hydrolysis : Maintain anhydrous conditions and add stabilizing ligands (e.g., 1,2-diols) during crystal growth .

- Data Collection : For weakly diffracting crystals, employ synchrotron radiation (e.g., λ = 0.7–1.0 Å) to resolve boron-oxygen bond lengths (~1.36 Å) .

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in flame-sealed ampules to prevent hydrolysis. Desiccate with P₂O₅ .

- Handling : Use gloveboxes for air-sensitive steps. Quench waste with excess H₂O₂ to oxidize residual boronate esters before disposal .

Table 1: Key Spectral Data for this compound

| Technique | Critical Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.05 (d, J=8.2 Hz, 2H, Ar-H), 5.35 (s, 2H, CH₂) | |

| ¹³C NMR | δ 165.8 (C=O), 83.5 (B-O-C), 24.9 (CH₃) | |

| HRMS | [M+Na]⁺ Calc.: 399.1784, Found: 399.1781 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.